molecular formula C12H14N2O4S B15208902 N-((2,5-Dioxopyrrolidin-1-yl)methyl)-N-methylbenzenesulfonamide CAS No. 72802-68-7

N-((2,5-Dioxopyrrolidin-1-yl)methyl)-N-methylbenzenesulfonamide

Cat. No.: B15208902
CAS No.: 72802-68-7
M. Wt: 282.32 g/mol
InChI Key: PTFBUJMBFITWRB-UHFFFAOYSA-N
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Description

N-((2,5-Dioxopyrrolidin-1-yl)methyl)-N-methylbenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidinone ring, a sulfonamide group, and a benzene ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,5-Dioxopyrrolidin-1-yl)methyl)-N-methylbenzenesulfonamide typically involves the reaction of N-methylbenzenesulfonamide with a suitable pyrrolidinone derivative. One common method includes the use of N-methylbenzenesulfonamide and 2,5-dioxopyrrolidin-1-ylmethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2,5-Dioxopyrrolidin-1-yl)methyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((2,5-Dioxopyrrolidin-1-yl)methyl)-N-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-((2,5-Dioxopyrrolidin-1-yl)methyl)-N-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
  • 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide

Uniqueness

N-((2,5-Dioxopyrrolidin-1-yl)methyl)-N-methylbenzenesulfonamide stands out due to its unique combination of a pyrrolidinone ring and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

72802-68-7

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

N-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/C12H14N2O4S/c1-13(9-14-11(15)7-8-12(14)16)19(17,18)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

PTFBUJMBFITWRB-UHFFFAOYSA-N

Canonical SMILES

CN(CN1C(=O)CCC1=O)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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